molecular formula C19H15BrO4 B6002231 (3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one

(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one

Cat. No.: B6002231
M. Wt: 387.2 g/mol
InChI Key: JGTHYMFIQBUFAQ-ZROIWOOFSA-N
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Description

(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one typically involves the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the furanone ring as a result of cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one
  • (3Z)-5-(4-fluorophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one
  • (3Z)-5-(4-methylphenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one

Uniqueness

(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall properties.

Properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO4/c1-22-16-8-5-13(17(11-16)23-2)9-14-10-18(24-19(14)21)12-3-6-15(20)7-4-12/h3-11H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTHYMFIQBUFAQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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